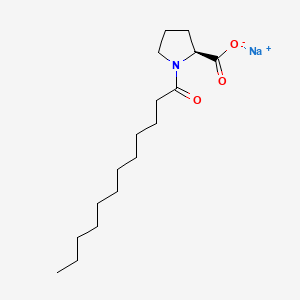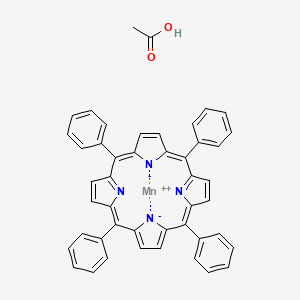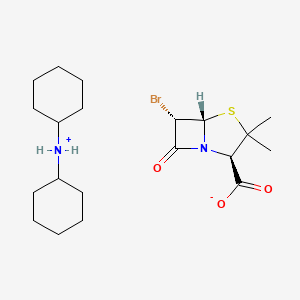
5-Hydroxyduloxetine
Vue d'ensemble
Description
5-Hydroxyduloxetine is a metabolite of Duloxetine . Duloxetine is a serotonin-norepinephrine reuptake inhibitor used to treat major depressive disorder (MDD), generalized anxiety disorder (GAD), neuropathic pain (NP), fibromyalgia (FMS), and stress incontinence urinary (SUI) .
Synthesis Analysis
The synthesis of 5-Hydroxyduloxetine involves the hydroxylation of Duloxetine . The rates of formation from in vitro studies indicated that 4-hydroxy and 5-hydroxy duloxetine, but not 6-hydroxy duloxetine, define the metabolic clearance of duloxetine .Chemical Reactions Analysis
5-Hydroxyduloxetine undergoes hydroxylation to form Catechol duloxetine . It’s also a product of the hydroxylation of Duloxetine .Physical And Chemical Properties Analysis
5-Hydroxyduloxetine has a chemical formula of C18H19NO2S . Its average weight is 313.42 and its mono-isotopic weight is 313.11365003 . It’s predicted to have a water solubility of 0.00481 mg/mL .Applications De Recherche Scientifique
1. Role in Antidepressant Mechanisms
5-Hydroxyduloxetine, as a metabolite of duloxetine, indirectly plays a role in the mechanism of action of antidepressants. Research suggests that enhancing serotonin neurotransmission is a viable mechanism to mediate antidepressant response, which is the basis for the development of agents like fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor (Wong, Perry, & Bymaster, 2005).
2. Efficacy in Treating Neuropathic Pain and Fibromyalgia
Duloxetine hydrochloride, which involves the activity of 5-hydroxyduloxetine, is used to treat painful diabetic neuropathy and fibromyalgia. The efficacy of duloxetine in these conditions has been substantiated, with findings suggesting it as a useful drug in these difficult-to-treat conditions (Sultan, Gaskell, Derry, & Moore, 2008).
3. Interaction with Other Drugs
Studies have indicated that duloxetine can interact with other substances. For instance, it inhibits the effects of MDMA in vitro and in humans, suggesting its potential in the treatment of psychostimulant dependence. This interaction also highlights the drug's involvement in modulating serotonin and norepinephrine neurotransmission (Hysek et al., 2012).
4. Potential in Pain Management
The modulation of serotonin (5-hydroxytryptamine) and norepinephrine by duloxetine, and by extension 5-hydroxyduloxetine, is implicated in descending inhibitory pain pathways in the central nervous system. Research shows that duloxetine is effective in persistent pain models, suggesting its utility in the treatment of human persistent and neuropathic pain states (Iyengar et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-9-4-12-22-18)21-16-8-3-5-13-14(16)6-2-7-15(13)20/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKPOXXMWDHKB-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225134 | |
| Record name | 5-Hydroxyduloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyduloxetine | |
CAS RN |
741693-77-6 | |
| Record name | 5-Hydroxyduloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxyduloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYDULOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CAA38X5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)









![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)
